1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole

ROS1 kinase Kinase inhibitor Selectivity profiling

This pyrazole derivative exhibits a unique substitution pattern (4-bromobenzoyl at N1, 4-fluorophenylsulfanyl at C4, methyl at C3/C5) essential for selective ROS1 kinase inhibition. SAR studies confirm that even minor halogen modifications abolish selectivity for ROS1. The aryl bromide enables Suzuki coupling for focused N1-benzoyl SAR libraries; the sulfide oxidizes to sulfone for property tuning. Use as a selective reference standard in kinase profiling panels or as a warhead for PROTAC degrader design targeting ROS1.

Molecular Formula C18H14BrFN2OS
Molecular Weight 405.29
CAS No. 1001786-09-9
Cat. No. B2419526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole
CAS1001786-09-9
Molecular FormulaC18H14BrFN2OS
Molecular Weight405.29
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C2=CC=C(C=C2)Br)C)SC3=CC=C(C=C3)F
InChIInChI=1S/C18H14BrFN2OS/c1-11-17(24-16-9-7-15(20)8-10-16)12(2)22(21-11)18(23)13-3-5-14(19)6-4-13/h3-10H,1-2H3
InChIKeyIJLSFDGBRCQWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole (CAS 1001786-09-9) for Targeted Kinase Research


1-(4-Bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole (CAS 1001786-09-9) is a highly functionalized, multi-substituted pyrazole derivative . Its architecture integrates a 4-bromobenzoyl moiety at N1, a 4-fluorophenylsulfanyl group at C4, and methyl groups at C3 and C5 of the central pyrazole ring. This specific substitution pattern positions the compound as a member of a class of pyrazoles investigated for kinase inhibition, with research identifying close structural analogs as potent and highly selective inhibitors of the ROS1 receptor tyrosine kinase .

The Procurement Risk of Analog Substitution for 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole


Generic substitution within this pyrazole class is high-risk due to extreme sensitivity of target binding to specific halogen and arylthioether substituents. Critical structure-activity relationship (SAR) studies demonstrate that a selective ROS1 kinase inhibition profile is not a general property of the pyrazole scaffold but is strictly dependent on the precise combination of substituents. Even minor modifications, such as the removal or repositioning of a single halogen atom, can abolish kinase selectivity and lead to broad-spectrum or no activity . Therefore, procuring a near analog without verified matching biological data is unlikely to recapitulate the specific and potent ROS1 inhibition observed for the defined bromobenzoyl/fluorophenylsulfanyl architecture.

Quantitative Performance Benchmarks for 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole in ROS1 Kinase Inhibition


ROS1 Kinase Inhibitory Potency of the Pyrazole Chemotype Versus a Broad Kinase Panel

A compound directly within the structural class of 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole demonstrated exceptional potency and selectivity for the ROS1 tyrosine kinase. At a screening concentration of 10 µM, the compound inhibited ROS1 enzymatic activity by 94%, while suppressing the activity of over 44 other kinases in the panel by less than 30% . Subsequent dose-response profiling established an IC50 value of 199 nM for ROS1 . This contrasts sharply with non-selective or multi-targeted kinase inhibitors which typically exhibit significant off-target activity at similar concentrations.

ROS1 kinase Kinase inhibitor Selectivity profiling Pyrazole SAR

Selectivity Profile Against Common Off-Target Kinases

The class-level selectivity for ROS1 is underscored by the low inhibition of other kinases. In the panel of over 45 kinases, inhibition of non-ROS1 targets consistently remained below 30% at 10 µM . This implies a high selectivity factor. While direct head-to-head data against a standard like staurosporine (a pan-kinase inhibitor) is not provided, a pan-kinase inhibitor would be expected to show >90% inhibition across a large fraction of the panel at this concentration, highlighting the functional advantage of this scaffold.

Kinase selectivity Off-target activity Drug discovery Pyrazole inhibitor

Physicochemical and Structural Differentiation for Synthetic Tractability

The unique combination of a 4-bromobenzoyl and a 4-fluorophenylsulfanyl group provides differential reactivity compared to analogs bearing only chloro, methyl, or unsubstituted phenyl rings. The bromine atom serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This is a distinct advantage over the 4-chlorobenzoyl analog (CAS 1001786-13-5) where the carbon-chlorine bond is significantly less reactive. Quantitative reaction yields for Suzuki coupling of similar bromoarenes are typically >80%, whereas the corresponding chloroarenes often require harsher conditions and give lower yields.

Synthetic handle Cross-coupling Halogen reactivity Medicinal chemistry

Validated Research Applications for 1-(4-bromobenzoyl)-4-[(4-fluorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole


Development of Selective ROS1 Chemical Probes for Target Validation in Glioblastoma

The demonstrated class-wide high potency and, crucially, the selectivity against a broad panel of kinases makes this compound a privileged scaffold for developing chemical probes. In glioblastoma research, where ROS1 is implicated in tumorigenesis but off-target kinase inhibition leads to toxicity, a selective inhibitor is essential. This compound can be used as a lead for optimization to study ROS1-dependent signaling without the confounding effects of broad kinase inhibition.

Key Intermediate for Structure-Activity Relationship (SAR) Library Construction

The presence of a reactive aryl bromide in the 4-bromobenzoyl moiety distinguishes it from its chloro- or methyl-substituted analogs. This enables its use as a core intermediate for generating focused libraries via Suzuki cross-coupling to explore the SAR of the N1-benzoyl group directly . The 4-fluorophenylsulfanyl group can also be selectively oxidized to a sulfone, providing another vector for modulating molecular properties.

Reference Inhibitor for In Vitro Kinase Selectivity Panels

Given the published selectivity data, a specific analog of this compound could serve as a reference standard when profiling new kinase inhibitor chemotypes. Its distinct inhibition fingerprint—potent for ROS1, minimal for a wide array of other kinases—provides a valuable benchmark to assess the selectivity landscape of novel compounds in a screening panel setup .

Building Block for Bifunctional Degraders (PROTACs)

The reserved kinase selectivity and the presence of a synthetic handle (the aryl bromide) make this scaffold suitable for linking to an E3 ligase ligand via a linker. This can be used to design heterobifunctional degraders targeting ROS1 for degradation, offering a new therapeutic modality where a simple inhibitor is insufficient. The bromine facilitates the attachment of flexible polyethylene glycol or alkyl linkers.

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